![molecular formula C21H15ClN2O3 B15087122 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15087122.png)
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is an organic compound with a complex structure that includes a hydrazone linkage and a chlorobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate typically involves the condensation of 2-chlorobenzoic acid with 4-formylphenyl hydrazine, followed by esterification with phenylcarbonyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydrazone linkage can be oxidized to form corresponding azines.
Reduction: The compound can be reduced to form hydrazines.
Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of azines.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate involves its interaction with biological molecules. The hydrazone linkage can form hydrogen bonds with DNA, potentially leading to the inhibition of DNA replication and transcription. This interaction can result in the compound’s anti-cancer properties. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate: A similar compound without the chlorine atom, used in similar applications.
Uniqueness
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can enhance its reactivity and potential applications in medicinal chemistry. The chlorine atom can participate in additional chemical reactions, making this compound more versatile compared to its analogs.
Eigenschaften
Molekularformel |
C21H15ClN2O3 |
|---|---|
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H15ClN2O3/c22-19-9-5-4-8-18(19)21(26)27-17-12-10-15(11-13-17)14-23-24-20(25)16-6-2-1-3-7-16/h1-14H,(H,24,25)/b23-14+ |
InChI-Schlüssel |
RJAYZJHASQCUKB-OEAKJJBVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


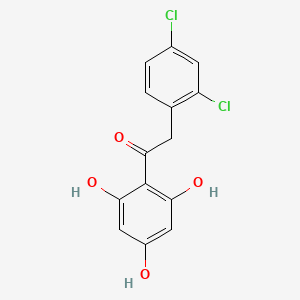
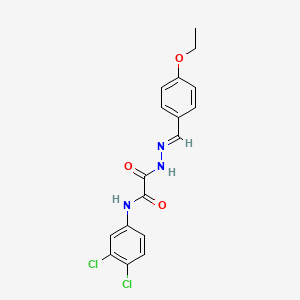
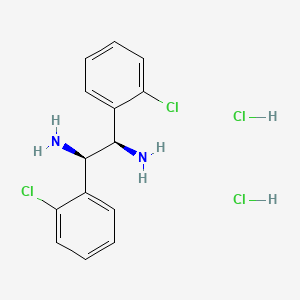

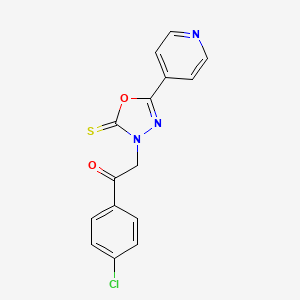


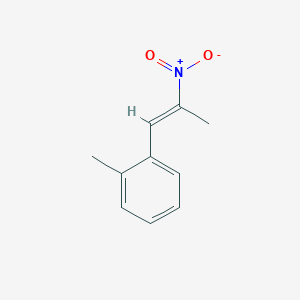
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride](/img/structure/B15087108.png)

![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride](/img/structure/B15087115.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B15087117.png)
![tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15087126.png)

